molecular formula C12H8FNO2 B3052161 4-Fluoro-2-nitro-1,1'-biphenyl CAS No. 390-06-7

4-Fluoro-2-nitro-1,1'-biphenyl

Cat. No.: B3052161
CAS No.: 390-06-7
M. Wt: 217.2 g/mol
InChI Key: JKWHEAGMVRSASJ-UHFFFAOYSA-N
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Description

4-Fluoro-2-nitro-1,1’-biphenyl: is an organic compound that belongs to the biphenyl family It consists of two benzene rings connected by a single bond, with a fluorine atom attached to one ring and a nitro group attached to the other

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-2-nitro-1,1’-biphenyl can be achieved through several methods, with the Suzuki–Miyaura cross-coupling reaction being one of the most common. This reaction involves the coupling of 2-iodo-4-nitrofluorobenzene with a boronic acid derivative in the presence of a palladium catalyst and a phosphine ligand, typically in a solvent like dioxane . The reaction conditions often require refluxing to ensure complete conversion.

Industrial Production Methods: Industrial production of 4-Fluoro-2-nitro-1,1’-biphenyl may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-2-nitro-1,1’-biphenyl undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or iron powder in acidic conditions.

    Nucleophilic Aromatic Substitution: The fluorine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation and Reduction: The nitro group can be reduced to an amino group, while the biphenyl structure can undergo oxidation to form quinones.

Common Reagents and Conditions:

    Reducing Agents: Tin(II) chloride, iron powder, hydrogen gas with a palladium catalyst.

    Nucleophiles: Amines, thiols, alkoxides.

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

Major Products:

    Amino Derivatives: Formed by the reduction of the nitro group.

    Substituted Biphenyls: Formed by nucleophilic substitution of the fluorine atom.

Scientific Research Applications

4-Fluoro-2-nitro-1,1’-biphenyl has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Fluoro-2-nitro-1,1’-biphenyl involves its interaction with various molecular targets and pathways:

    Electrophilic Substitution: The nitro group can activate the benzene ring towards electrophilic substitution reactions, facilitating the formation of new bonds.

    Nucleophilic Substitution: The fluorine atom can be displaced by nucleophiles, leading to the formation of new derivatives.

    Reduction: The nitro group can be reduced to an amino group, which can further participate in various biochemical pathways.

Comparison with Similar Compounds

  • 2-Fluoro-4-nitro-1,1’-biphenyl
  • 4-Fluoro-4’-nitro-1,1’-biphenyl
  • 2-Bromo-4-nitro-1,1’-biphenyl

Comparison: 4-Fluoro-2-nitro-1,1’-biphenyl is unique due to the specific positioning of the fluorine and nitro groups, which influences its reactivity and applications. Compared to its analogs, it may exhibit different electronic properties and reactivity patterns, making it suitable for specific applications in organic synthesis and materials science .

Properties

IUPAC Name

4-fluoro-2-nitro-1-phenylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FNO2/c13-10-6-7-11(12(8-10)14(15)16)9-4-2-1-3-5-9/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKWHEAGMVRSASJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=C(C=C2)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50464037
Record name 4-Fluoro-2-nitro-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50464037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

390-06-7
Record name 4-Fluoro-2-nitro-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50464037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A microwave reaction vessel was charged with 2-chloro-5-fluoronitrobenzene (0.175 g, 1 mmol), phenylboronic acid (0.134 g, 1.1 mmol), sodium carbonate (0.317 g, 3 mmol), palladium diacetate (0.009 g, 0.04 mmol), tetrabutylammonium bromide (0.322 g, 1 mmol) in water (2 mL). The mixture was heated to 165° C. in a microwave reactor for 7.5 minutes. The reaction was cooled and poured into ether and 0.1N aqueous sodium hydroxide. The ether layer was washed with saturated aqueous sodium chloride, dried (anhydrous sodium sulfate), filtered, and concentrated. The crude product was purified by silica gel column chromatography (5-30% methylene chloride in hexanes) to give the desired product as a pale yellow oil (0.179 g, 82%). 1H NMR (CDCl3, 300 MHz) δ 7.62-7.58 (dd, 1H, J=2.7, 8.1 Hz), 7.46-7.40 (m, 4H), 7.38-7.34 (m, 1H), 7.31-7.26 (m, 2H). HPLC analysis (C18, 5-95% acetonitrile in H2O+0.1% trifluoroacetic acid over 20 min: retention time, % area at 254 nm): 9.95 min, 96.3%.
Quantity
0.175 g
Type
reactant
Reaction Step One
Quantity
0.134 g
Type
reactant
Reaction Step One
Quantity
0.317 g
Type
reactant
Reaction Step One
Quantity
0.322 g
Type
catalyst
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0.009 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
82%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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